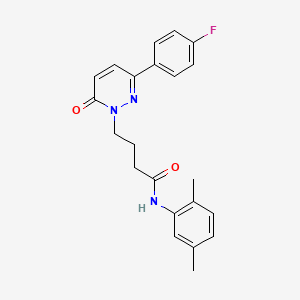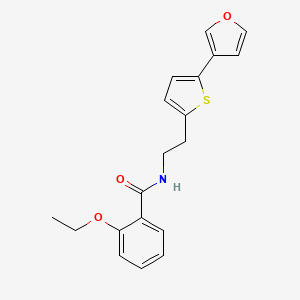
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine: is an organic compound characterized by the presence of a difluorophenyl group, a methylsulfonyl group, and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The difluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylsulfonyl group can influence the compound’s solubility and stability. The glycine moiety may facilitate transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycine
- N-(3,4-difluorophenyl)-N-(ethylsulfonyl)glycine
- N-(3,4-difluorophenyl)-N-(methylsulfonyl)alanine
Uniqueness
N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both difluorophenyl and methylsulfonyl groups, which confer specific chemical and biological properties. The difluorophenyl group enhances its reactivity and binding affinity, while the methylsulfonyl group improves its solubility and stability compared to similar compounds.
Propriétés
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4S/c1-17(15,16)12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFOFVEDYXLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2904247.png)


![N-({4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2904251.png)
![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)

![2-[[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2904256.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)
![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)


